4-Bromo-2,3-difluorophenylboronic acid pinacol ester
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Overview
Description
4-Bromo-2,3-difluorophenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C12H14BBrF2O2 and a molecular weight of 318.95 g/mol . This compound is widely used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in other molecules.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester forms a complex with a palladium catalyst. The boronic ester then transfers its organic group to the palladium atom, replacing a halide group on the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-Bromo-2,3-difluorophenylboronic acid pinacol ester, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction can be used to construct complex organic molecules, making it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds .
Pharmacokinetics
Boronic esters are generally known for their stability, which can influence their absorption, distribution, metabolism, and excretion . The stability of boronic esters also impacts their bioavailability, as they are resistant to metabolic degradation .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the compound’s stability can be affected by exposure to air and moisture . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
Biochemical Analysis
Biochemical Properties
It is known that pinacol boronic esters, a group to which this compound belongs, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . The Suzuki–Miyaura coupling is one of the most important applications of these compounds .
Molecular Mechanism
It is known that pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach .
Temporal Effects in Laboratory Settings
It is known that pinacol boronic esters are usually bench stable , suggesting that this compound may also exhibit stability over time.
Metabolic Pathways
It is known that the boron moiety in pinacol boronic esters can be converted into a broad range of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-difluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions such as the Suzuki–Miyaura reaction . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, 4-Bromo-2,3-difluorophenylboronic acid pinacol ester is used as a building block for the synthesis of complex molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various organic frameworks .
Biology and Medicine: They can act as enzyme inhibitors and have been investigated for their role in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it crucial for the development of new materials with unique properties .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 2,4-Difluorophenylboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Uniqueness: 4-Bromo-2,3-difluorophenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYARMQADFUSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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